4-Tert-butyl-6-chloro-2-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-6-chloro-2-ethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a tert-butyl group at position 4, a chlorine atom at position 6, and an ethyl group at position 2. These substituents confer unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-6-chloro-2-ethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethylpyrimidine and tert-butyl chloride.
Chlorination: The 2-ethylpyrimidine undergoes chlorination at the 6-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-6-chloro-2-ethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-Tert-butyl-6-chloro-2-ethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-chloro-2-ethylpyrimidine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with cellular targets, affecting signaling pathways and cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Another pyrimidine derivative with tert-butyl groups at positions 2, 4, and 6.
2,6-Di-tert-butyl-4-methylpyridine: A pyridine derivative with tert-butyl groups at positions 2 and 6 and a methyl group at position 4.
2,4,6-Tri-tert-butylpyridine: A pyridine derivative with tert-butyl groups at positions 2, 4, and 6.
Uniqueness
4-Tert-butyl-6-chloro-2-ethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both tert-butyl and ethyl groups, along with a chlorine atom, makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-tert-butyl-6-chloro-2-ethylpyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-5-9-12-7(10(2,3)4)6-8(11)13-9/h6H,5H2,1-4H3 |
InChI Key |
KPPAUFDSHOADDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.